molecular formula C7H5Cl2NO B12964923 2-Chloro-5-methylisonicotinoyl chloride

2-Chloro-5-methylisonicotinoyl chloride

Cat. No.: B12964923
M. Wt: 190.02 g/mol
InChI Key: CDOAPTSVBGUAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methylisonicotinoyl chloride is a halogenated pyridine derivative characterized by a chloro substituent at the 2-position, a methyl group at the 5-position, and an acyl chloride functional group at the 4-position of the pyridine ring. Its molecular formula is C₇H₅Cl₂NO, with a molecular weight of 190.03 g/mol (calculated based on structural analogs). The compound’s reactivity is dominated by the electron-withdrawing effects of the chlorine atoms and the acyl chloride group, making it a versatile intermediate in organic synthesis, particularly in the formation of amides, esters, and heterocyclic compounds .

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

2-chloro-5-methylpyridine-4-carbonyl chloride

InChI

InChI=1S/C7H5Cl2NO/c1-4-3-10-6(8)2-5(4)7(9)11/h2-3H,1H3

InChI Key

CDOAPTSVBGUAOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-methylisonicotinoyl chloride typically involves the chlorination of 5-methylisonicotinic acid. One common method includes the reaction of 5-methylisonicotinic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C7H7NO2} + \text{SOCl2} \rightarrow \text{C7H5Cl2NO} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methylisonicotinoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).

Major Products:

    Nucleophilic Substitution: Formation of substituted isonicotinoyl derivatives.

    Oxidation: Formation of oxidized derivatives, though less common.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

2-Chloro-5-methylisonicotinoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-methylisonicotinoyl chloride involves its reactivity towards nucleophiles. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-chloro-5-methylisonicotinoyl chloride with four structurally related compounds, highlighting key differences in substituents, functional groups, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents
This compound C₇H₅Cl₂NO 190.03 Acyl chloride (COCl) Cl (position 2), CH₃ (position 5)
2-Chloro-5-hydroxyisonicotinaldehyde [2] C₆H₄ClNO₂ 157.56 Aldehyde (CHO), hydroxyl (OH) Cl (position 2), OH (position 5)
Methyl 2-chloro-5-hydroxyisonicotinate [3] C₇H₆ClNO₃ 187.58 Ester (COOCH₃), hydroxyl (OH) Cl (position 2), OH (position 5)
Methyl 2-chloro-5-iodonicotinate [4] C₇H₅ClINO₂ 297.48 Ester (COOCH₃), iodine (I) Cl (position 2), I (position 5)

Research Findings and Trends

  • Similarity Analysis: Computational studies (Tanimoto coefficient ≥0.75) classify 2-chloro-5-hydroxynicotinic acid (similarity 0.76) and (6-chloro-5-methylpyridin-3-yl)methanol (similarity 0.75) as structural analogs, but their reduced electrophilicity limits their utility in high-yield acylations .
  • Spectroscopic Data : The target compound’s IR spectrum shows a strong C=O stretch at 1775 cm⁻¹, absent in ester analogs, which exhibit C=O stretches near 1720 cm⁻¹ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.